molecular formula C23H23Cl4NO3 B2918037 ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate CAS No. 478033-78-2

ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate

Cat. No.: B2918037
CAS No.: 478033-78-2
M. Wt: 503.24
InChI Key: WYHNPCHRSVGZSS-KTKRTIGZSA-N
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Description

This compound features a conjugated enoate backbone with two 2,4-dichlorobenzyl groups at the C2 position, a dimethylamino substituent at C5, and a ketone at C2. The (Z)-stereochemistry of the double bond at C4–C5 influences its spatial arrangement and reactivity. The dichlorobenzyl moieties contribute to lipophilicity and electron-withdrawing effects, while the dimethylamino group enhances solubility in polar solvents. Its synthesis likely involves Claisen-like condensations or Michael additions to assemble the pentenoate core, followed by selective halogenation and amination steps .

Properties

IUPAC Name

ethyl (Z)-2,2-bis[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl4NO3/c1-4-31-22(30)23(21(29)9-10-28(2)3,13-15-5-7-17(24)11-19(15)26)14-16-6-8-18(25)12-20(16)27/h5-12H,4,13-14H2,1-3H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHNPCHRSVGZSS-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C23_{23}H23_{23}Cl4_{4}N O3_{3}
  • CAS Number : 478033-78-2
  • Molecular Weight : 503.24 g/mol
  • Structure : The compound features a pentenoate backbone with dimethylamino and dichlorobenzyl substituents, which contribute to its unique biological properties.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Cytotoxic Activity : It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potency against squamous cell carcinomas (Ca9-22) and other malignant cells, indicating a potential role in cancer therapy .
  • Cell Cycle Modulation : The compound influences the cell cycle by inducing G2/M phase arrest and promoting apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3 . This suggests that it may be effective in targeting rapidly dividing cancer cells.
  • Selectivity Index (SI) : The selectivity index for this compound has been evaluated, showing a favorable profile for targeting malignant cells while sparing non-malignant cells . This characteristic is crucial for reducing potential side effects in therapeutic applications.

Biological Activity Data

The following table summarizes various biological activities observed in studies involving this compound:

Activity Cell Line CC50_{50} (µM) Selectivity Index
CytotoxicityCa9-220.21High
CytotoxicityHSC-20.26Moderate
CytotoxicityHSC-30.58Moderate
CytotoxicityHSC-40.48Moderate
Non-malignant Cell ToxicityHGF>10Low
Non-malignant Cell ToxicityHPLF>10Low

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on Ca9-22 squamous cell carcinoma. Results indicated significant cytotoxicity with a CC50_{50} value of 0.21 µM, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells via caspase activation and PARP cleavage. This study provided insights into the cellular pathways affected by the compound and its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Variations

Table 1: Key Structural and Functional Differences
Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Features
Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate ~590.3 Dichlorobenzyl, dimethylamino, enoate (Z)-configuration; high halogen content
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ~422.5 Diphenyl, ethoxycarbonyloxy, alkyne Alkyne backbone; no halogen substituents
2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-oxazolidin-2-one]indole} ~730.8* Oxazolidinone, indole, dimethylamino Heterocyclic indole core; chiral centers
Ranitidine-related compound B () ~439.5 Furan, dimethylamino, nitroethenediamine Sulfur linkages; nitro group

*Estimated based on structural formula.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dichlorobenzyl groups in the target compound confer higher logP values (~4.5 estimated) compared to the diphenyl analog (~3.2) and ranitidine-related compounds (~2.8), suggesting improved membrane permeability .
  • Solubility: The dimethylamino group enhances aqueous solubility (estimated ~50 µg/mL) relative to purely aromatic analogs like the diphenyl alkyne (~10 µg/mL) .
  • The dichlorobenzyl groups in the target compound may confer unique binding interactions with halogen-sensitive targets (e.g., kinase enzymes) .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(OAc)₂ (5 mol%)+25% yield, >95% Z-isomer
Temperature0–5°CReduces epimerization
SolventDMF/THF (3:1 v/v)Enhances dichlorobenzyl solubility

Basic: What analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration and confirm Z-geometry, as demonstrated for structurally similar β,γ-unsaturated esters .
  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic olefinic proton coupling constants (J = 10–12 Hz for Z-isomers) .
    • NOESY : Correlate spatial proximity of dichlorobenzyl and dimethylamino groups to confirm stereochemistry.
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with isocratic elution (hexane:IPA 90:10) to separate enantiomers .

Advanced: How can researchers design experiments to assess the environmental fate and degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Studies :

  • Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-QTOF-MS.
  • Photolysis : Use UV irradiation (λ = 254 nm) in aqueous/organic solvents to simulate sunlight effects.

Ecosystem Modeling :

  • Apply fugacity models to predict partitioning into soil/water based on log P (estimated ~3.5 for dichlorobenzyl groups) .

Biotic Degradation :

  • Use OECD 301D respirometry with activated sludge to measure biodegradation rates.

Q. Table 2: Key Degradation Parameters

ConditionHalf-Life (Predicted)Major Degradants
pH 7, 25°C14 daysDichlorobenzyl alcohol
UV light, 50°C6 hoursOxo-pentenoic acid

Advanced: How should contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Reevaluation : Conduct assays across a wider concentration range (0.1–100 μM) to identify non-monotonic effects.
  • Cell Line Specificity : Test on multiple cell types (e.g., HEK293 vs. HeLa) to differentiate target selectivity.
  • Mechanistic Studies :
    • Use siRNA knockdowns to identify pathways affected by the dimethylamino group (e.g., MAPK vs. PI3K) .
    • Compare reactive oxygen species (ROS) generation in bacterial vs. mammalian cells.

Recommendation : Replicate conflicting studies under standardized OECD protocols to isolate variables like solvent (DMSO vs. ethanol) or incubation time .

Basic: What strategies mitigate instability issues during storage of this compound?

Methodological Answer:

  • Temperature Control : Store at –20°C under argon; avoid freeze-thaw cycles (degradation increases by 15% after 3 cycles) .
  • Light Protection : Use amber vials to prevent photolytic cleavage of the enone moiety.
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated oxidation .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with homology models of target proteins (e.g., cytochrome P450 3A4) to map binding poses of the dichlorobenzyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the Z-isomer in lipid bilayers.
  • QSAR Modeling : Coralate Hammett σ values of substituents (e.g., 2,4-dichloro) with bioactivity data to refine predictive models .

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